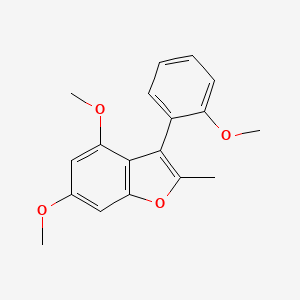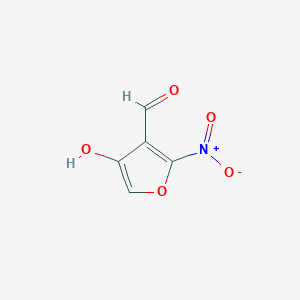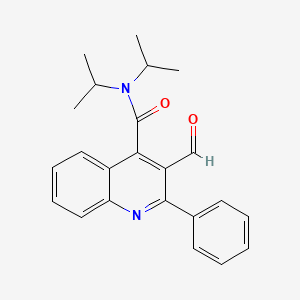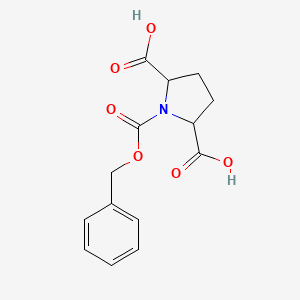
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C14H15NO6 This compound is characterized by a pyrrolidine ring substituted with benzyloxycarbonyl and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of amino acids or other nitrogen-containing compounds with suitable electrophiles.
-
Introduction of Benzyloxycarbonyl Group: : The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Carboxylation: : The final step involves the introduction of carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the benzyloxycarbonyl group under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or other reduced derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
科学研究应用
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)pyrrolidine-3,4-dicarboxylic acid
- 1-((Benzyloxy)carbonyl)pyrrolidine-2,3,5-tricarboxylic acid
Uniqueness
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxycarbonyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
属性
分子式 |
C14H15NO6 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC 名称 |
1-phenylmethoxycarbonylpyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15NO6/c16-12(17)10-6-7-11(13(18)19)15(10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19) |
InChI 键 |
DHHFAFVTAVBIAS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
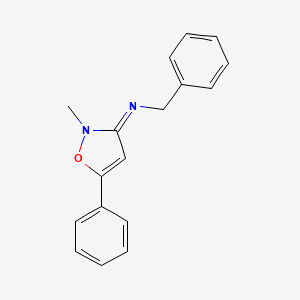
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
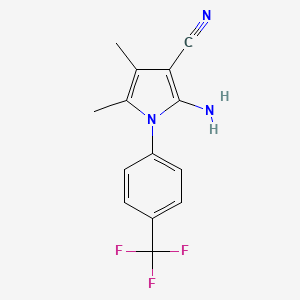

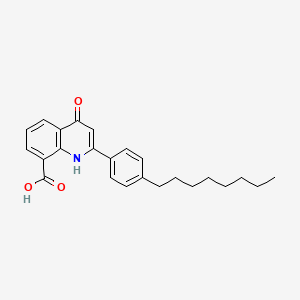


![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
